molecular formula C11H21N3O B12918366 3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one CAS No. 66229-25-2

3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one

Cat. No.: B12918366
CAS No.: 66229-25-2
M. Wt: 211.30 g/mol
InChI Key: ZJHKQHIVPNLEKJ-UHFFFAOYSA-N
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Description

3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a saturated pyrazino-pyrimidinone core with ethyl substituents at positions 3 and 7. The octahydro designation indicates full saturation of the bicyclic system, which confers enhanced conformational stability compared to unsaturated analogs.

Properties

CAS No.

66229-25-2

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

3,8-diethyl-1,2,3,6,7,8,9,9a-octahydropyrazino[1,2-c]pyrimidin-4-one

InChI

InChI=1S/C11H21N3O/c1-3-8-5-9-6-12-10(4-2)11(15)14(9)7-13-8/h8-10,12-13H,3-7H2,1-2H3

InChI Key

ZJHKQHIVPNLEKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2CNC(C(=O)N2CN1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted diamines with diethyl carbonate in the presence of a base, such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazinopyrimidine ring system.

Industrial Production Methods

In an industrial setting, the production of 3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

    Biology: The compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the modulation of specific biochemical pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Structural Analogues and Core Variations

Pyrido[3,4-d]pyrimidin-4-one Derivatives
  • Example: 8-((4-Methylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44c) Structure: Pyrido-pyrimidinone core with a methylpiperazine substituent. Synthesis: Reductive amination of 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-8-carbaldehyde with 1-methylpiperazine (22% yield) . Key Differences: Unsaturated pyrido-pyrimidinone core vs. saturated pyrazino-pyrimidinone in the target compound. The piperazine substituent may enhance solubility but introduces synthetic complexity (lower yield).
Pyrazolo-Triazolo-Pyrimidinone Derivatives
  • Examples : C1 and C2 ()
    • Structure : Multi-heterocyclic systems (pyrazole, triazole, pyrimidine) with trichloromethyl (C1) and hydroxyphenyl (C2) substituents.
    • Application : Corrosion inhibitors due to electron-rich nitrogen atoms and π-electrons .
    • Key Differences : Extended heteroaromaticity in C1/C2 enhances electron-donating capacity, contrasting with the saturated, less conjugated target compound.
Thieno-Fused Pyrido-Pyrimidinones
  • Example: 6,7-Dihydro-2-(4-morpholinyl)-4H-thieno[3',2':3,4]pyrido[1,2-c]pyrimidin-4-one Structure: Thieno-pyrido-pyrimidinone core with morpholine substituent.

Substituent Effects on Bioactivity

  • Piperazine/Piperidine Substituents (): Enhance solubility and target binding in kinase inhibitors (e.g., CK2 inhibitors in ).
  • Halogenated Derivatives ():

    • Chloro or bromo substituents (e.g., 2-(chloromethyl)-8-methyl derivative) increase electrophilicity, enabling nucleophilic substitutions .

Biological Activity

3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique bicyclic structure that includes both a pyrazine and a pyrimidine moiety. This structural configuration is believed to contribute to its diverse biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antimicrobial activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be 25 µg/mL.

The mechanisms underlying the biological activity of this compound are thought to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Studies suggest that the compound inhibits key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity may stem from the ability of the compound to neutralize ROS, thereby protecting cellular components from oxidative damage.
  • DNA Interaction : Preliminary studies indicate potential intercalation with DNA, which could disrupt replication in microbial cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study involving animal models of bacterial infection showed that administration of this compound significantly reduced bacterial load and improved survival rates compared to control groups.
  • Case Study 2 : In a model of oxidative stress-induced tissue damage, treatment with the compound resulted in decreased markers of oxidative stress and improved histological outcomes in liver tissues.

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